Dibenzo[b,d]furan-2-yl(phenyl)methanone
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Overview
Description
Dibenzo[b,d]furan-2-yl(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones. It is composed of a dibenzofuran moiety fused with a phenyl group through a methanone linkage. This compound is known for its unique structural properties and has been studied for various applications in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-2-yl(phenyl)methanone typically involves the reaction of dibenzofuran with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with the dibenzofuran to form the desired ketone product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
Dibenzo[b,d]furan-2-yl(phenyl)methanone has been extensively studied for its applications in several fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in the development of fluorescent probes and sensors.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Industry: The compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism by which dibenzo[b,d]furan-2-yl(phenyl)methanone exerts its effects depends on its specific application. In the context of materials science, its unique electronic properties are exploited to enhance the performance of electronic devices. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]thiophen-2-yl(phenyl)methanone: Similar in structure but contains a sulfur atom instead of an oxygen atom in the furan ring.
Dibenzofuran: The parent compound without the phenyl methanone group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Uniqueness
Dibenzo[b,d]furan-2-yl(phenyl)methanone is unique due to its specific combination of structural features, which confer distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials and electronic devices .
Properties
Molecular Formula |
C19H12O2 |
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Molecular Weight |
272.3 g/mol |
IUPAC Name |
dibenzofuran-2-yl(phenyl)methanone |
InChI |
InChI=1S/C19H12O2/c20-19(13-6-2-1-3-7-13)14-10-11-18-16(12-14)15-8-4-5-9-17(15)21-18/h1-12H |
InChI Key |
GRGOAGFQWWNEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
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